1-(4-Methoxybenzoyl)-N-(prop-2-EN-1-YL)piperidine-4-carboxamide
Description
1-(4-Methoxybenzoyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine backbone substituted with a 4-methoxybenzoyl group at position 1 and a prop-2-en-1-yl (allyl) carboxamide at position 2. This compound belongs to the piperidine-carboxamide class, which is widely explored in medicinal chemistry for its modular structure, enabling diverse pharmacological applications.
Properties
IUPAC Name |
1-(4-methoxybenzoyl)-N-prop-2-enylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-10-18-16(20)13-8-11-19(12-9-13)17(21)14-4-6-15(22-2)7-5-14/h3-7,13H,1,8-12H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRZQULYYCSQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)-N-(prop-2-EN-1-YL)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of the methoxybenzoyl group: This step usually involves acylation reactions, where the piperidine ring is reacted with 4-methoxybenzoyl chloride in the presence of a base.
Attachment of the prop-2-en-1-yl group: This can be done through alkylation reactions, where the piperidine derivative is reacted with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzoyl)-N-(prop-2-EN-1-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems and potential therapeutic properties.
Medicine: As a candidate for drug development, particularly for its potential pharmacological activities.
Industry: In the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)-N-(prop-2-EN-1-YL)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-Methoxybenzoyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide can be contextualized by comparing it to related piperidine-carboxamide derivatives documented in the literature. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Piperidine-Carboxamide Derivatives
Key Observations
Substituent-Driven Activity :
- The allyl carboxamide group in the target compound may enhance solubility and metabolic stability compared to bulkier substituents like the oxazole-methyl group in the Hepatitis C inhibitor .
- The 4-methoxybenzoyl group could confer selectivity toward enzymes or receptors sensitive to methoxy-aromatic interactions, a feature absent in SARS-CoV-2 inhibitors with fluorinated benzyl groups .
Synthetic Accessibility :
- The target compound’s synthesis likely follows amide-coupling protocols similar to those used for analogs in and , where carboxamide formation via chloroformate intermediates achieves yields of 57–80% .
Biological Potential: While the target compound lacks direct activity data, structurally related piperidine-carboxamides exhibit antiviral and enzyme-inhibitory properties. For example, the oxazole derivative in inhibits Hepatitis C virus entry at nanomolar concentrations, suggesting that the allyl-carboxamide scaffold could be optimized for similar applications .
Analytical Characterization :
- HRMS and NMR (¹H, ¹³C) are standard for confirming the identity of such compounds, as demonstrated for analogs in and . Purity (>99.8%) is achievable via reverse-phase chromatography, a critical factor for pharmacological evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
